molecular formula C10H18OS B14547360 3,3-Dimethyl-4-[(propan-2-yl)sulfanyl]pent-4-en-2-one CAS No. 62234-51-9

3,3-Dimethyl-4-[(propan-2-yl)sulfanyl]pent-4-en-2-one

Cat. No.: B14547360
CAS No.: 62234-51-9
M. Wt: 186.32 g/mol
InChI Key: PVERTPOFGXXLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-4-[(propan-2-yl)sulfanyl]pent-4-en-2-one is an organic compound with a unique structure that includes a sulfanyl group and a pent-4-en-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4-[(propan-2-yl)sulfanyl]pent-4-en-2-one typically involves the reaction of 3,3-dimethyl-1-butyne with isopropyl mercaptan under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic addition of the mercaptan to the alkyne. The reaction is conducted at a temperature range of 0-25°C to ensure optimal yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts such as palladium or nickel can further improve the reaction rate and yield. The product is then purified through distillation or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-4-[(propan-2-yl)sulfanyl]pent-4-en-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the sulfanyl group, where the isopropyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halides (e.g., bromine, chlorine), amines (e.g., methylamine, ethylamine), and solvents like acetonitrile and dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethyl-4-[(propan-2-yl)sulfanyl]pent-4-en-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4-[(propan-2-yl)sulfanyl]pent-4-en-2-one involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound’s carbonyl group can also participate in hydrogen bonding and other non-covalent interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-2-butanone: Similar structure but lacks the sulfanyl group.

    4-Methyl-4-penten-2-one: Similar backbone but lacks the dimethyl and sulfanyl groups.

    Isopropyl mercaptan: Contains the sulfanyl group but lacks the pent-4-en-2-one backbone.

Uniqueness

3,3-Dimethyl-4-[(propan-2-yl)sulfanyl]pent-4-en-2-one is unique due to the presence of both the sulfanyl group and the pent-4-en-2-one backbone. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

62234-51-9

Molecular Formula

C10H18OS

Molecular Weight

186.32 g/mol

IUPAC Name

3,3-dimethyl-4-propan-2-ylsulfanylpent-4-en-2-one

InChI

InChI=1S/C10H18OS/c1-7(2)12-9(4)10(5,6)8(3)11/h7H,4H2,1-3,5-6H3

InChI Key

PVERTPOFGXXLJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC(=C)C(C)(C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.